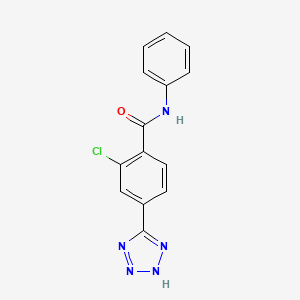
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can be approached through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chloro-N-phenylbenzamide. This intermediate is then reacted with sodium azide under acidic conditions to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-phenylbenzamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.
4-(2H-tetrazol-5-yl)benzamide: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the chlorine atom and the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
651769-90-3 |
|---|---|
Formule moléculaire |
C14H10ClN5O |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20) |
Clé InChI |
PQTAFLGIPSUAER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


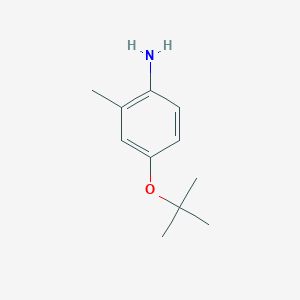
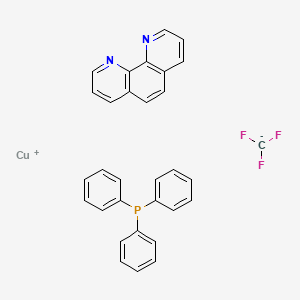
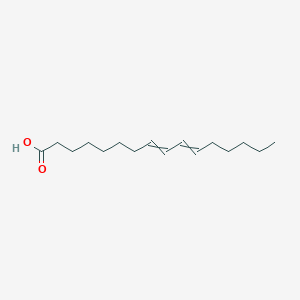
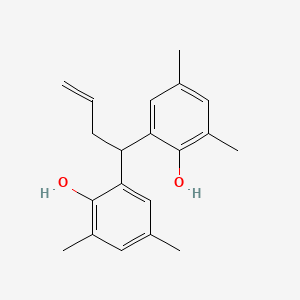
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
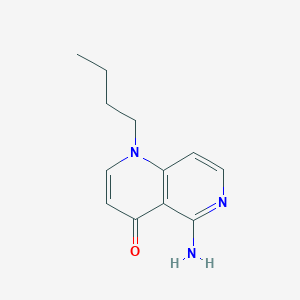
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
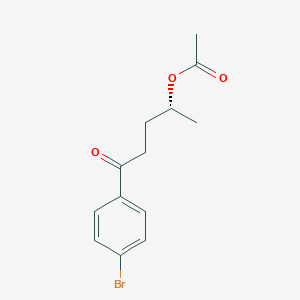
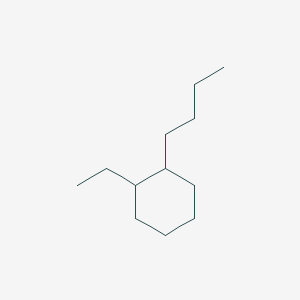
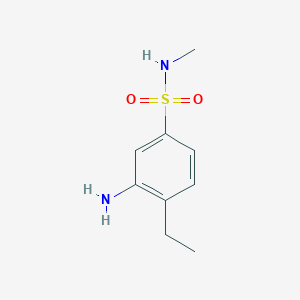
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
